2-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]benzenol
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a part of a group of compounds featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .
Synthesis Analysis
The synthesis of this compound involves a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has also been introduced .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using 1H NMR spectroscopy. For instance, one study reported the following 1H NMR data: δ = 2.55 (s, 3H, CH3), 2.69 (s, 3H, CH3), 3.68 (s, 3H, OCH3), 7.0 (d, J = 6 Hz, 2H, Ar–H), 7.12 (s, 1H, Ar–H), 8.10 (s, 1H, CH), 8.49 (d, J = 6 Hz, 2H, Ar–H), 10.93 (s, 1H, NH) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its synthesis and molecular structure analysis. For instance, it’s reported to be a brown crystal with a melting point of 280 °C .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “2-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]benzenol”, focusing on unique applications:
Estrogen Receptor Research
This compound is a selective estrogen receptor β (ERβ) full antagonist with significant selectivity for ERβ over ERα. It has been used to distinguish the activities of the two estrogen receptors, which can have opposite effects in some tumors expressing ERα compared to ERβ .
Cancer Treatment
Compounds of this class have been described for the treatment of cancer-related disorders. They are mediated, at least in part, by PI3Kγ and show potential in cancer therapeutics .
Antifungal Applications
Derivatives of this compound have been evaluated against fungal strains and as inhibitory compounds against succinate dehydrogenase, showing potential in antifungal research .
Cytotoxic Activities
These compounds have shown superior cytotoxic activities against various cancer cell lines, indicating their potential use in cancer treatment research .
Optical Applications
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to a significant alteration in cell cycle progression, potentially leading to apoptosis induction within certain cell types .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to cell death in certain contexts .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For example, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines .
properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-25-18-8-7-13(11-19(18)26-2)15-12-21-23-10-9-16(22-20(15)23)14-5-3-4-6-17(14)24/h3-12,24H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOSKEQDVBMJSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3N=C(C=CN3N=C2)C4=CC=CC=C4O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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